2-Amino-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylic acid
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Description
The compound “2-Amino-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylic acid” is a chemical compound with the empirical formula C8H6FN3S . It is used as a substrate in the preparation of various compounds .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiazole ring attached to a fluorophenyl group and an amino group . The molecular weight of the compound is 195.22 .Chemical Reactions Analysis
The compound can be used as a substrate in the preparation of various compounds, including bithiophene-based azo dyes with possible nonlinear optical (NLO) properties, 4-thiazolidinone derivatives as potent HCV NS5B polymerase inhibitors, and 1,3,4-thiadiazole and phenothiazine hybrids as possible antitubercular agents .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 238-243 °C . The SMILES string of the compound is Nc1nnc(s1)-c2ccc(F)cc2 .Safety and Hazards
properties
IUPAC Name |
2-amino-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2S/c11-6-3-1-5(2-4-6)8-7(9(14)15)13-10(12)16-8/h1-4H,(H2,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQZRBHUKFXVLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=C(S2)N)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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